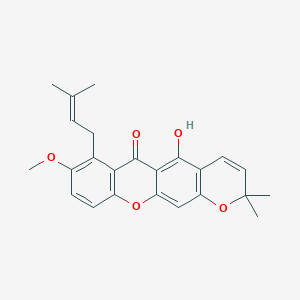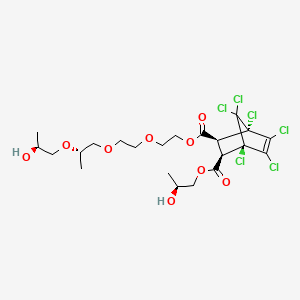
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product is a complex compound formed through the reaction of chlorendic anhydride with diethylene glycol and propylene oxide. This compound is primarily used in the production of unsaturated polyester resins, which are widely employed in various industrial applications due to their excellent mechanical properties, chemical resistance, and ease of processing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorendic anhydride, diethylene glycol, propylene oxide reaction product involves a condensation reaction. The process typically starts with the reaction of chlorendic anhydride with diethylene glycol and propylene oxide. The reaction is carried out under controlled conditions, usually at elevated temperatures ranging from 210°C to 225°C . The reaction mixture is heated in a reactor equipped with a distillation setup to remove water formed during the reaction, ensuring the formation of the desired polyester resin .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant ratios to achieve high yields and consistent product quality. The resulting polyester resin is then subjected to further processing, such as curing with styrene, to form thermoset resins with enhanced properties .
化学反応の分析
Types of Reactions
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product undergoes various chemical reactions, including:
Condensation Reactions: The primary reaction involved in its synthesis.
Cross-linking Reactions: During the curing process with styrene, the polyester resin undergoes cross-linking to form a thermoset network.
Common Reagents and Conditions
Reagents: Chlorendic anhydride, diethylene glycol, propylene oxide, and styrene.
Conditions: Elevated temperatures (210°C to 225°C), controlled pressure, and removal of water by distillation.
Major Products Formed
The major product formed from these reactions is an unsaturated polyester resin, which can be further cured to form thermoset resins with excellent mechanical and chemical properties .
科学的研究の応用
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product has a wide range of scientific research applications, including:
作用機序
The mechanism of action of chlorendic anhydride, diethylene glycol, propylene oxide reaction product involves the formation of a cross-linked polymer network during the curing process. The molecular targets and pathways involved include:
類似化合物との比較
Similar Compounds
Phthalic Anhydride-Based Polyesters: These polyesters are similar in their use of anhydrides and diols but differ in their specific chemical structures and properties.
Maleic Anhydride-Based Polyesters: These compounds also involve the use of anhydrides and diols but have different reactivity and applications.
Uniqueness
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product is unique due to its specific combination of reactants, which imparts superior flame resistance and chemical stability to the resulting polyester resin . This makes it particularly valuable in applications requiring high-performance materials with enhanced safety and durability .
特性
CAS番号 |
72066-76-3 |
|---|---|
分子式 |
C22H30Cl6O9 |
分子量 |
651.2 g/mol |
IUPAC名 |
2-O-[2-[2-[(2S)-2-[(2S)-2-hydroxypropoxy]propoxy]ethoxy]ethyl] 3-O-[(2S)-2-hydroxypropyl] (1S,2S,3R,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C22H30Cl6O9/c1-11(29)8-36-13(3)10-34-5-4-33-6-7-35-18(31)14-15(19(32)37-9-12(2)30)21(26)17(24)16(23)20(14,25)22(21,27)28/h11-15,29-30H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,20-,21+/m0/s1 |
InChIキー |
ODFZHUDSHBUSEJ-VGORAHFOSA-N |
異性体SMILES |
C[C@@H](CO[C@@H](C)COCCOCCOC(=O)[C@@H]1[C@@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC[C@H](C)O)O |
正規SMILES |
CC(COC(C)COCCOCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




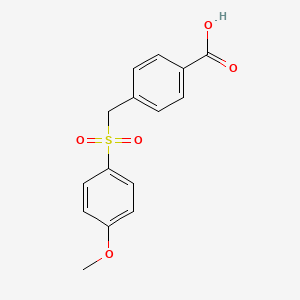
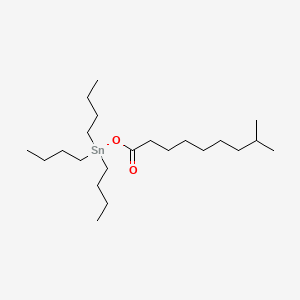
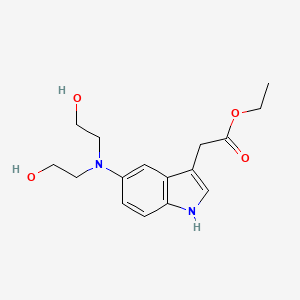
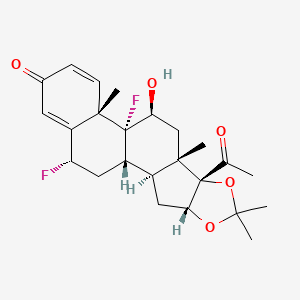
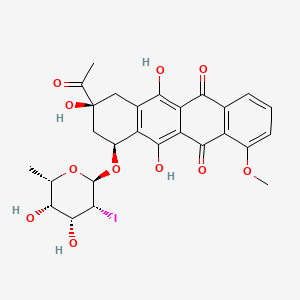
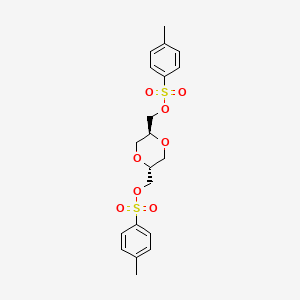
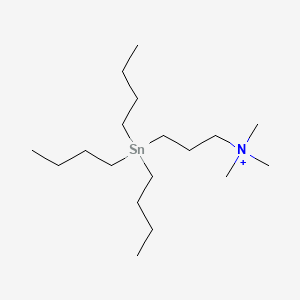
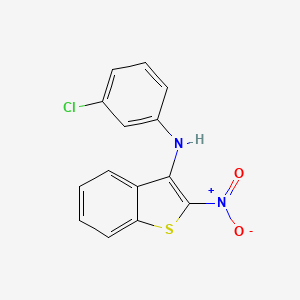

![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)

